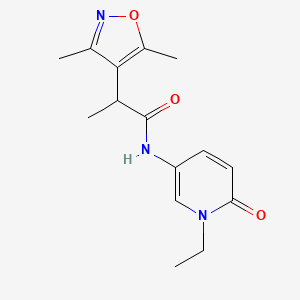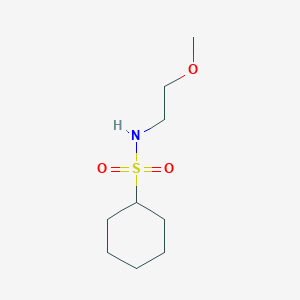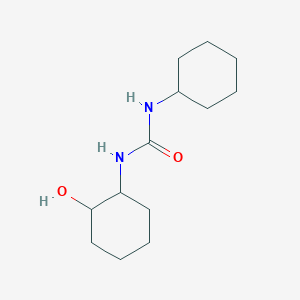![molecular formula C16H19N5O B7572458 N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine](/img/structure/B7572458.png)
N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine, also known as QX-314, is a quaternary ammonium compound that has been used in scientific research for its unique properties as a sodium channel blocker. QX-314 is a highly hydrophilic molecule that is unable to cross the cell membrane on its own, but when paired with a positively charged carrier molecule, it can enter the cell and block sodium channels, preventing action potentials from firing.
作用机制
N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine works by blocking sodium channels in neurons, preventing the influx of sodium ions that is necessary for the generation of action potentials. N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine is unable to cross the cell membrane on its own, but when paired with a positively charged carrier molecule, it can enter the cell and block sodium channels from the inside. This mechanism of action makes N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine a highly selective sodium channel blocker, as it only affects channels that are in an open or active state.
Biochemical and Physiological Effects:
N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine has a number of biochemical and physiological effects, primarily related to its ability to block sodium channels. By preventing action potentials from firing, N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine can disrupt a wide range of physiological processes, including muscle contraction, nerve signaling, and hormone secretion. N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine has also been shown to have anti-inflammatory effects, possibly due to its ability to block sodium channels in immune cells.
实验室实验的优点和局限性
N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine has a number of advantages for use in lab experiments, including its high selectivity for sodium channels and its ability to block channels from the inside. However, there are also some limitations to its use, including the need for a carrier molecule to facilitate entry into cells and the potential for off-target effects on other ion channels.
未来方向
There are a number of potential future directions for research on N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine, including the development of new carrier molecules to improve its delivery into cells, the study of its effects on different types of sodium channels, and the investigation of its potential therapeutic applications in the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanisms underlying N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine's effects on sodium channels and other physiological processes.
合成方法
N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine can be synthesized through a multi-step process involving the reaction of quinoxaline with various reagents to form the desired product. One common method involves the reaction of 2-bromoquinoxaline with 3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine in the presence of a palladium catalyst and a base. The resulting product is then treated with trimethylamine to form N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine.
科学研究应用
N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine has been used extensively in scientific research as a tool for studying sodium channels in neurons. By blocking sodium channels, N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine can prevent action potentials from firing, allowing researchers to study the effects of sodium channel activity on various physiological processes. N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine has also been used in studies of pain sensation, as blocking sodium channels in sensory neurons can prevent the transmission of pain signals.
属性
IUPAC Name |
N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-11(2)16-20-15(22-21-16)8-5-9-17-14-10-18-12-6-3-4-7-13(12)19-14/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKGXCNEFJLEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CCCNC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-cyanocycloheptyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B7572388.png)
![3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7572401.png)

![Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B7572411.png)

![4-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7572429.png)
![Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate](/img/structure/B7572445.png)

![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7572463.png)
![Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate](/img/structure/B7572471.png)
![(Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7572472.png)
![1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572474.png)